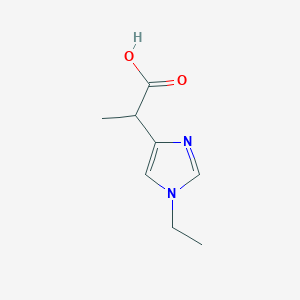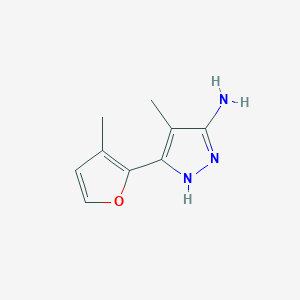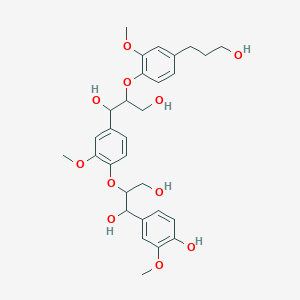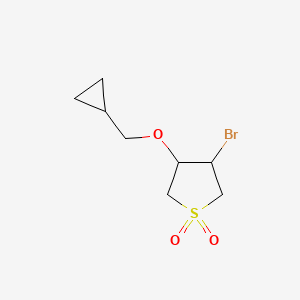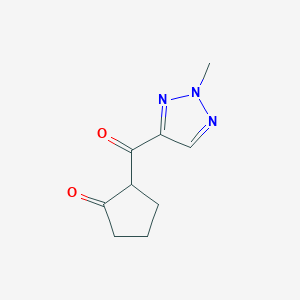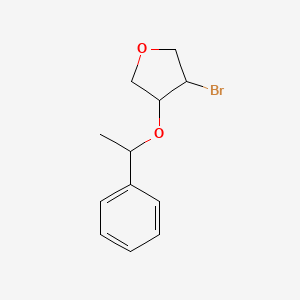![molecular formula C7H12N4O B15240668 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with an oxolan-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Azide: The starting material, oxolan-2-ylmethyl bromide, is reacted with sodium azide to form oxolan-2-ylmethyl azide.
Cycloaddition Reaction: The oxolan-2-ylmethyl azide is then reacted with propargylamine in the presence of a copper(I) catalyst to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Applications De Recherche Scientifique
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biology: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: It is used as an intermediate in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The oxolan-2-ylmethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Oxolan-2-yl)methyl]-1H-pyrazol-4-amine
- Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride
- N-fructosyl pyroglutamate
Uniqueness
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group further enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
1-(oxolan-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H12N4O/c8-7-5-11(10-9-7)4-6-2-1-3-12-6/h5-6H,1-4,8H2 |
Clé InChI |
UCOVBIUFQQUGFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


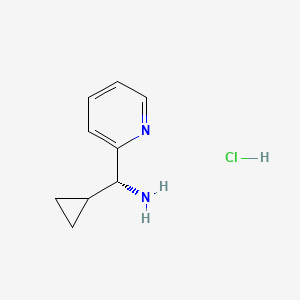
![3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B15240589.png)
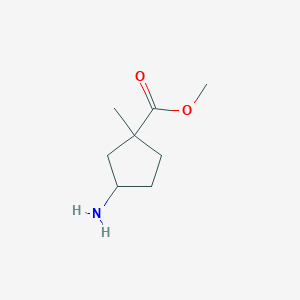
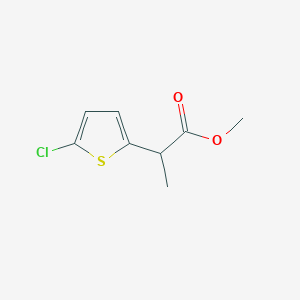

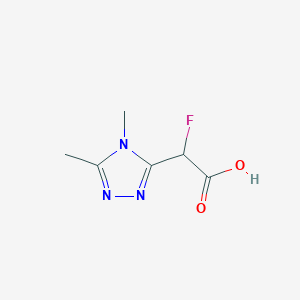
![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
